N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin moiety, a phenyl group, a pyrrole ring, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzodioxin structure One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to introduce the phenyl and pyrrole groups
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to increase yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various substituents at different positions on the benzodioxin ring.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antibacterial or antiviral agent.
Industry: It may find use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
Uniqueness: This compound is unique due to its combination of functional groups and structural elements, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c26-23(24-17-8-9-19-20(14-17)28-13-12-27-19)22-21(25-10-4-5-11-25)18(15-29-22)16-6-2-1-3-7-16/h1-11,14-15H,12-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEOPRBWVUTQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C(=CS3)C4=CC=CC=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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